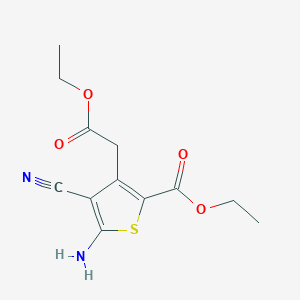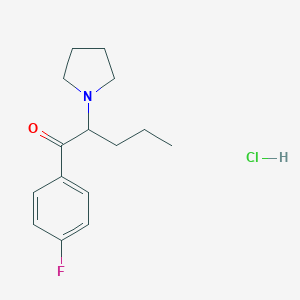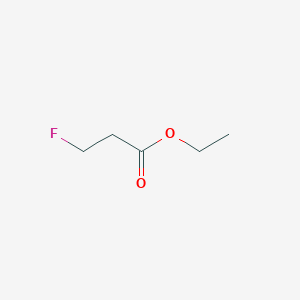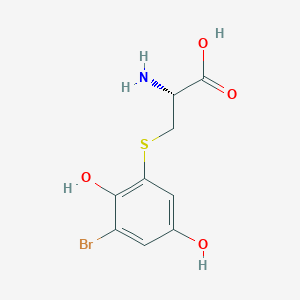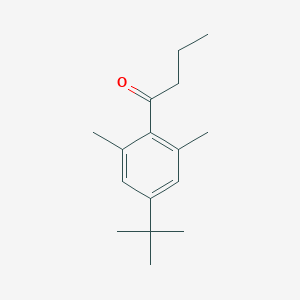
4'-tert-Butyl-2',6'-dimethylbutyrophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-tert-Butyl-2',6'-dimethylbutyrophenone, also known as TBB, is a photoinitiator that is commonly used in polymerization reactions. It is a type of organic compound that is often used in the production of plastics, adhesives, and coatings. TBB has a unique chemical structure that allows it to absorb light energy and initiate a chain reaction that leads to the formation of a polymer.
作用機序
4'-tert-Butyl-2',6'-dimethylbutyrophenone works by absorbing light energy and initiating a chain reaction that leads to the formation of a polymer. When exposed to UV light, 4'-tert-Butyl-2',6'-dimethylbutyrophenone undergoes a photochemical reaction that generates free radicals. These free radicals then react with monomers to form a polymer.
生化学的および生理学的効果
4'-tert-Butyl-2',6'-dimethylbutyrophenone is not known to have any significant biochemical or physiological effects. However, it is important to handle 4'-tert-Butyl-2',6'-dimethylbutyrophenone with care, as it can be toxic if ingested or inhaled.
実験室実験の利点と制限
4'-tert-Butyl-2',6'-dimethylbutyrophenone has several advantages as a photoinitiator in lab experiments. It has a high efficiency for initiating polymerization reactions, and it can be activated by a wide range of wavelengths of light. 4'-tert-Butyl-2',6'-dimethylbutyrophenone is also compatible with a wide range of monomers and can be used in a variety of polymerization reactions.
However, 4'-tert-Butyl-2',6'-dimethylbutyrophenone also has some limitations. It can be expensive to produce, and it can be difficult to remove from the final product. 4'-tert-Butyl-2',6'-dimethylbutyrophenone can also be sensitive to oxygen and moisture, which can reduce its efficiency as a photoinitiator.
将来の方向性
There are several potential future directions for research on 4'-tert-Butyl-2',6'-dimethylbutyrophenone. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new photoinitiators that have improved efficiency and stability. Finally, there is a growing interest in the use of 4'-tert-Butyl-2',6'-dimethylbutyrophenone and other photoinitiators in 3D printing and other additive manufacturing technologies.
合成法
4'-tert-Butyl-2',6'-dimethylbutyrophenone can be synthesized through a variety of methods, including Friedel-Crafts acylation, Grignard reaction, and oxidation of the corresponding alcohol. The most common method of synthesis involves the reaction of 4-tert-butylphenol with 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
科学的研究の応用
4'-tert-Butyl-2',6'-dimethylbutyrophenone has a wide range of applications in scientific research, particularly in the field of polymer chemistry. It is commonly used as a photoinitiator in the production of polymers and resins. 4'-tert-Butyl-2',6'-dimethylbutyrophenone is also used in the synthesis of dendrimers, which are highly branched, tree-like molecules that have a wide range of applications in materials science, drug delivery, and imaging.
特性
CAS番号 |
1703-90-8 |
|---|---|
製品名 |
4'-tert-Butyl-2',6'-dimethylbutyrophenone |
分子式 |
C16H24O |
分子量 |
232.36 g/mol |
IUPAC名 |
1-(4-tert-butyl-2,6-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C16H24O/c1-7-8-14(17)15-11(2)9-13(10-12(15)3)16(4,5)6/h9-10H,7-8H2,1-6H3 |
InChIキー |
AXVCLVJCZWBTJZ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C=C(C=C1C)C(C)(C)C)C |
正規SMILES |
CCCC(=O)C1=C(C=C(C=C1C)C(C)(C)C)C |
その他のCAS番号 |
1703-90-8 |
同義語 |
4'-tert-butyl-2',6'-dimethylbutyrophenone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



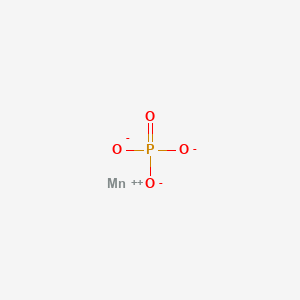
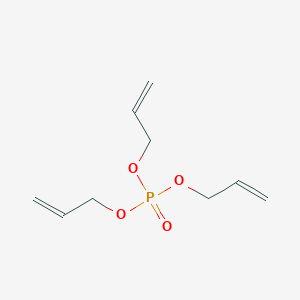
![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)
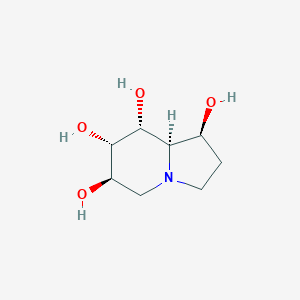
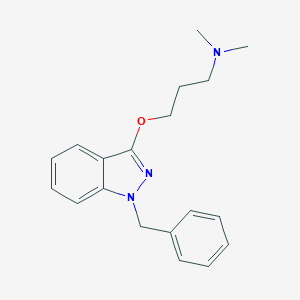
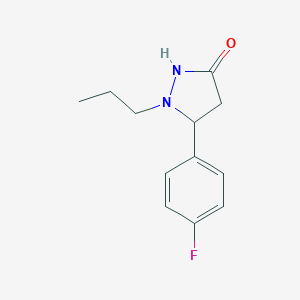
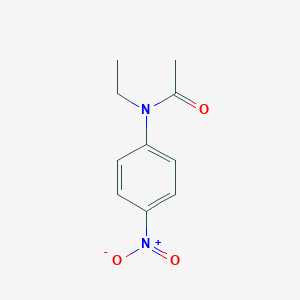
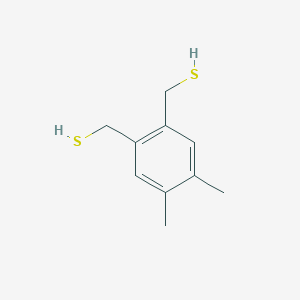
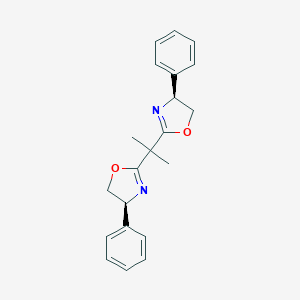
![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl acetate;chloride](/img/structure/B159107.png)
